molecular formula C7H6BrNO3 B183254 2-Bromo-3-nitroanisole CAS No. 67853-37-6

2-Bromo-3-nitroanisole

Cat. No.: B183254
CAS No.: 67853-37-6
M. Wt: 232.03 g/mol
InChI Key: KCFDURKFXBLIAY-UHFFFAOYSA-N
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Description

2-Bromo-3-nitroanisole is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of anisole, featuring both bromine and nitro functional groups. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitroanisole typically involves a multi-step process:

    Nitration: The initial step involves the nitration of anisole to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Following nitration, the bromination step introduces the bromine atom. This is often carried out using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-nitroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts like palladium on carbon or platinum oxide are employed in hydrogenation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anisoles can be formed.

    Reduction Products: The primary product of reduction is 2-bromo-3-aminoanisole.

Scientific Research Applications

2-Bromo-3-nitroanisole finds applications in several fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound is studied for its potential biological activities and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitroanisole in chemical reactions involves the electrophilic nature of the bromine and nitro groups. These groups influence the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution.

Comparison with Similar Compounds

  • 2-Bromo-4-nitroanisole
  • 2-Bromo-5-nitroanisole
  • 2-Bromo-3-nitrotoluene

Comparison: 2-Bromo-3-nitroanisole is unique due to the specific positioning of the bromine and nitro groups on the aromatic ring, which affects its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reactivity patterns and applications in synthesis.

Properties

IUPAC Name

2-bromo-1-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFDURKFXBLIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590419
Record name 2-Bromo-1-methoxy-3-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67853-37-6
Record name 2-Bromo-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-nitroanisole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The nitrophenol starting material B2 (3.1 g; 14.2 mmol) was dissolved in DMF (20 mL) and to the solution was added ground cesium carbonate (5.58 g; 17.1 mmol) followed by MeI (2.6 mL; 42.5 mmol). The mixture was stirred at room temperature overnight. The DMF was evaporated, the residue taken up in ether (1×200 mL), washed with water (1×200 mL), brine (4×100 mL), dried (MgSO4), filtered and evaporated to afford the crude 2-bromo-3-nitroanisole B3 (94%; 3.1 g) as an orange solid.
Quantity
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3.1 g
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cesium carbonate
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5.58 g
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2.6 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-3-nitro-phenol synthesized above (11.5 mmol, 1.0 eq.) in DMF at room temperature was added cesium carbonate (13.8 mmol, 1.2 eq.), followed by iodomethane (33.7 mmol, 2.9 eq.), and the resultant mixture was stirred at room temperature for 16 hours. The reaction mixture was poured into water, stirred for 2 hours, filtered, the cake washed with two portions of water, and the resultant solid dried to afford 2-bromo-3-nitro-anisole (I-9, X═Br, R1═CH3) as a pale orange solid. Yield: 97%; 1H NMR (400 MHz; CDCl3): 3.97 (s, 3H), 7.07 (dd, J=8.4, 1.2 Hz, 1H), 7.32 (dd, J=8.0, 1.6 Hz, 1H), 7.40 (t, J=8.0 Hz, 1H) ppm.
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cesium carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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